molecular formula C9H18O B1594714 2-Methyloctanal CAS No. 7786-29-0

2-Methyloctanal

Cat. No. B1594714
CAS RN: 7786-29-0
M. Wt: 142.24 g/mol
InChI Key: ZKPFRIDJMMOODR-UHFFFAOYSA-N
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Description

2-Methyloctanal is a chemical compound with the molecular formula C9H18O . It has an average mass of 142.239 Da and a monoisotopic mass of 142.135757 Da .


Synthesis Analysis

The asymmetric synthesis of 2-Methyloctanal has been investigated using chiral amines derived from (S)- or ®- phenylalanine, (S)-leucine, (S)-valine, and ®-phenylglycine . These amino acids were transformed into their chiral amino alcohols via reduction and then alkylated with various alkyl, alkoxyalkyl, and dimethylaminoalkyl halides . The alkoxy amines were treated with propionaldehyde or octanal to afford the chiral aldimines, which after metalation and alkylation with n-hexyl iodide or methyl iodide gave, after hydrolysis, either optical antipode of 2-methyloctanal in enantiomeric excess as high as 58% .


Molecular Structure Analysis

The molecular structure of 2-Methyloctanal is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Physical And Chemical Properties Analysis

2-Methyloctanal has an average mass of 142.239 Da and a monoisotopic mass of 142.135757 Da . The boiling point of 2-Methyloctanal is 82-83 °C at 20 mm Hg (204.2331-205.5454 °C at 760 mmHg) .

Scientific Research Applications

Hydrogenation and Hydrodeoxygenation

  • Catalytic Properties : Platinum, palladium, and copper catalysts supported on silica have been studied for the hydrodeoxygenation and hydrogenation of 2-methyl-2-pentenal, a related compound to 2-methyloctanal. These catalysts exhibit varied activities and selectivities in the hydrogenation of C=C and C=O bonds, highlighting their potential in chemical synthesis and industrial applications (Pham, Lobban, Resasco, & Mallinson, 2009).

Allelopathic Applications

  • Weed Management : Allelochemicals, like those derived from Lantana camara flowers, which include related methyl esters, show promise as growth regulators and bio-herbicides. This suggests a potential use of similar compounds, such as 2-methyloctanal, in agricultural weed management (Anwar et al., 2021).

Synthesis and Stereochemistry

  • Stereodivergent Synthesis : The aldol reaction of certain chiral compounds with 2-methyloctanal or its derivatives allows for the creation of chiral aldol products. This method, employing a temporary stereocentre approach, illustrates the versatility of 2-methyloctanal in synthesizing various enantiomers of chemical products (Niyadurupola, Davies, Wisedale, & Bull, 2007).

Biomass-Derived Solvents

  • Environmental Applications : Compounds like 2-methyl-tetrahydrofuran, related to 2-methyloctanal, derived from renewable resources, serve as environmentally friendly solvents in organic synthesis. This indicates the potential of 2-methyloctanal in developing sustainable industrial processes (Pace et al., 2012).

Epigenetic Research

  • DNA Methylation Studies : Research on DNA methylation utilizes compounds like 2-methyltetrahydrofuran, a relative of 2-methyloctanal, in techniques such as single-cell bisulfite sequencing. This illustrates a potential role for 2-methyloctanal in advanced genetic and epigenetic research methodologies (Smallwood et al., 2014).

Renewable Energy

  • Biodiesel Fuel : The use of methyl esters obtained from waste frying oil, related to 2-methyloctanal, as biodiesel fuel, demonstrates the compound's potential application in renewable energy and sustainable fuel development (Utlu & Koçak, 2008).

Organic Chemistry and Catalysis

  • Chemical Reactions and Catalysis : The conversion of compounds like furfural and 2-methylpentanal over supported metal catalysts, including studies on 2-methyloctanal analogs, shows the significance of these compounds in understanding catalytic processes and reaction mechanisms in organic chemistry (Sitthisa et al., 2011).

Safety And Hazards

The hazards of 2-Methyloctanal are based on the standardised system of statements and pictograms established under the CLP (Classification Labelling and Packaging) Regulation . For more detailed safety data, please refer to the Safety Data Sheet .

properties

IUPAC Name

2-methyloctanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-3-4-5-6-7-9(2)8-10/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPFRIDJMMOODR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052528
Record name 2-Methyloctanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless, oily liquid with a rose, lily-like odour
Record name 2-Methyloctanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/648/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

82.00 to 83.00 °C. @ 20.00 mm Hg
Record name 2-Methyloctanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031684
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in alcohol and most fixed oils; insoluble in water
Record name 2-Methyloctanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/648/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.841 (0°)
Record name 2-Methyloctanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/648/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Methyloctanal

CAS RN

7786-29-0
Record name 2-Methyloctanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7786-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Methyloctanal
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanal, 2-methyl-
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Record name 2-Methyloctanal
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyloctanal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.175
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Record name 2-METHYLOCTANAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L193398KLN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Methyloctanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031684
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A mixture of Rh(CO)2(acac)(3 mg,0.012 mmole), branched polymer3 (insoluble) (26 mg), 1-Octene (98 mg,0.9 mmole), and THF(0.5 ml) was heated at 80 C. under 100 psi of CO/H2(1/1) for 1 hr. Butyl ether(2.6 mg, 0.02 mmole) was added into the mixture as the internal standard and the mixture was analyzed by Gas Chromatograph with Chrompack CP-SIL 8 column(30 m×0.32 mm ID). 98.8% Conversion was obtained with 40.8 wt % of Nonyl aldehyde, 1.3 wt % of 2-Methyl-1-octanal, 6.2 wt % of Octane, and 29.0 wt % of Octene isomers.
[Compound]
Name
Rh(CO)2(acac)
Quantity
3 mg
Type
reactant
Reaction Step One
Quantity
98 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
2.6 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyloctanal
Reactant of Route 2
Reactant of Route 2
2-Methyloctanal
Reactant of Route 3
Reactant of Route 3
2-Methyloctanal
Reactant of Route 4
Reactant of Route 4
2-Methyloctanal
Reactant of Route 5
2-Methyloctanal
Reactant of Route 6
2-Methyloctanal

Citations

For This Compound
279
Citations
AI Meyers, GS Poindexter, Z Brich - The Journal of Organic …, 1978 - ACS Publications
… complex and less efficient for arriving at a chiral aldehyde, eg, 2methyloctanal (1). The … occur, it would give the oppositeantipode of 2methyloctanal. Consideration of the Z isomers (8A, …
Number of citations: 152 pubs.acs.org
J Gibka, M Gliński - Flavour and fragrance journal, 2006 - Wiley Online Library
A series of 2‐alkylalkanals containing 14 carbon atoms was obtained in a two‐step synthesis starting from tridecan‐x‐ones, (x = 2–6) in the Darzens reaction. In the first step, 1‐…
Number of citations: 10 onlinelibrary.wiley.com
AI Meyers, Z Brich, GW Erickson… - Journal of the Chemical …, 1979 - pubs.rsc.org
… Formation of Optically Active 2-Methyloctanal … Summary Metallation and alkylation (MeI) of the aldimines derived from various terpene methoxy amines and octanal' produce, after …
Number of citations: 6 pubs.rsc.org
AM Api, D Belsito, D Botelho… - Food and …, 2023 - fragrancematerialsafetyresource …
… 2-methyloctanal (CAS # 7786-29-0; see Section VI). The clastogenic activity of 2-methyloctanal … presence and absence of S9 for 4 and 24 h 2-Methyloctanal did not induce binucleated …
J Yang, FF Li, J Zhang, J Li, WX Wang - Helvetica Chimica Acta, 2010 - Wiley Online Library
… 3,b), indicating that the isotropic liquid phase is liable to give 2-methyloctanal. Reducing, … are prone to form the branched 2-methyloctanal. The same comparing experiments were …
Number of citations: 12 onlinelibrary.wiley.com
L Ropartz, RE Morris, DF Foster… - Journal of Molecular …, 2002 - Elsevier
… as ligands, alcohols (nonan-1-ol and 2-methyloctanol) are obtained, whilst the diphenylphosphine counterparts lead to the formation of aldehydes (nonan-1-al and 2-methyloctanal). …
Number of citations: 80 www.sciencedirect.com
JJM Weemers, WNP van der Graaff… - … A European Journal, 2013 - Wiley Online Library
… the presence of the two possible reaction products 2-methyloctanal and 2-ethylheptanal as well as … because the expected main-products 2-methyloctanal and 2-ethylheptanal are chiral …
MS Shaharun, D Binay K - Journal of Applied Sciences, 2011 - eprints.utp.edu.my
… This paper describes the isomer distribution of the formation of n-nonanal and 2-methyloctanal for the rhodium-catalyzed homogeneous hydroformylation of 1-octene using HRh(CO)[P(…
Number of citations: 13 eprints.utp.edu.my
L Huang, Y He, S Kawi - Journal of Molecular Catalysis A: Chemical, 2004 - Elsevier
… is only hydroformylated to 2-methyloctanal with the two PPh … converted to 1-nonanal, 2-methyloctanal and n-octane. This … for the formation of 2-methyloctanal while it increases the …
Number of citations: 21 www.sciencedirect.com
M Abou Rida, AK Smith - Journal of Molecular Catalysis A: Chemical, 2003 - Elsevier
… 5 -C 5 H 5 )Ru(μ-CO) 2 {μ-η 2 -Ph 2 P(CH 2 )PPh 2 }RhCl 2 ] (1) and [(η 5 -C 5 H 5 )Ru(μ-CO) 2 {μ-η 2 -HC(PPh 2 ) 3 }RhCl 2 ] (2) as catalysts yields both n-nonanal and 2-methyloctanal…
Number of citations: 24 www.sciencedirect.com

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